2-Propanol, 1-(hexyloxy)-
Description
2-Propanol, 1-(hexyloxy)- (CAS 55546-21-9) is an ether derivative of isopropyl alcohol, where a hexyloxy group (-O-C₆H₁₃) replaces one hydroxyl hydrogen. However, detailed experimental data on its physical properties, toxicity, or industrial applications are sparse in the provided evidence.
Properties
CAS No. |
55546-21-9 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-hexoxypropan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-11-8-9(2)10/h9-10H,3-8H2,1-2H3 |
InChI Key |
BWPAALSUQKGDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(hexyloxy)- typically involves the reaction of propylene oxide with hexanol in the presence of a catalyst. This reaction can be carried out under mild conditions, often using an acid or base catalyst to facilitate the reaction. The process can be summarized as follows:
Reactants: Propylene oxide and hexanol.
Catalyst: Acid or base catalyst (e.g., sulfuric acid or sodium hydroxide).
Reaction Conditions: Mild temperatures (around 50-70°C) and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-(hexyloxy)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reactants and catalysts but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(hexyloxy)- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Hexanal or hexanone.
Reduction: Hexanol.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
2-Propanol, 1-(hexyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of various biological compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the manufacture of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(hexyloxy)- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. This allows it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Propanol, 1-(hexyloxy)- and Structural Analogs
Structural and Functional Group Analysis
- Alkoxy Chain Length: Longer chains (e.g., hexyloxy in 55546-21-9) increase hydrophobicity and reduce water solubility compared to shorter chains (e.g., methoxy in 107-98-2). This trend aligns with 1-hexanol’s solubility (4,231 mg/L at 20°C ), suggesting similar behavior for hexyloxy derivatives. Branched analogs (e.g., 27718-72-5 ) may exhibit lower melting points and higher volatility than linear-chain derivatives due to disrupted molecular packing.
- Ether vs. Alcohol Functionality: Ether derivatives (e.g., 1-(hexyloxy)-) lack the hydroxyl group of propanol, reducing hydrogen bonding and polarity. This makes them more suitable as non-aqueous solvents compared to 1-propanol, which induces DNA compaction via water cluster formation .
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